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Introduction

AdTx1, also known as p-Dala, is a potent and highly selective peptide toxin isolated from the
venom of the Eastern green mamba (Dendroaspis angusticeps).[1][2] As a member of the
three-finger toxin (3FTx) superfamily, AdTx1 exhibits a characteristic protein fold stabilized by a
conserved network of disulfide bridges.[3][4] This peptide has garnered significant interest
within the scientific and pharmaceutical communities due to its specific and insurmountable
antagonism of the human alA-adrenoceptor, a G-protein coupled receptor (GPCR) critically
involved in smooth muscle contraction.[3][5] This technical guide provides a comprehensive
overview of the AdTx1 peptide, detailing its primary sequence, disulfide bridge arrangement,
key experimental protocols for its characterization, and its mechanism of action.

AdTx1 Peptide Sequence and Physicochemical
Properties

AdTx1 is a 65-amino acid polypeptide.[1][3][5] Its primary sequence has been determined
through a combination of Edman degradation and mass spectrometry. The amino acid
sequence of AdTx1 is as follows:

L-T-C-I-S-1-K-S-I-Y-C-N-K-E-K-C-W-S-D-Y-G-R-C-Y-R-G-S-R-S-Y-V-V-K-K-C-C-S-T-D-N-C-N-
P-F-P-T-W-A-D-Y-S-D-C-S-E-E-K-T-C-E-E-D-A
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This sequence information is crucial for the synthesis of recombinant AdTx1 for research and

therapeutic development.

: . E

Property Value Reference
Amino Acid Residues 65 [11[31[5]
Molecular Weight 7278.3691 Da (native), 3]
(Monoisotopic) 7286.3741 Da (reduced)
Disulfide Bridges 4 [3][5]
Affinity (Ki) for human alA-

0.35 nM [3]
adrenoceptor
Affinity (Kd) of radio-labelled

0.6 nM [3]

AdTx1

Association Rate Constant
(kon)

6 x 106 M-1min-1

[3]

Dissociation Half-life (t1/2diss) 3.6 hours

[3]

Disulfide Bridges and Three-Dimensional Structure

The tertiary structure of AdTx1 is stabilized by four intramolecular disulfide bridges.[3][5] As a

member of the short-chain subfamily of three-finger toxins, AdTx1 is characterized by a

conserved disulfide bond pattern. This arrangement is fundamental to its three-dimensional

fold, which consists of three [3-sheet loops, often referred to as "fingers," extending from a

central core. The conserved disulfide connectivity for short-chain three-finger toxins, and thus

inferred for AdTx1, is:

Cys3 - Cys23

Cysl16 - Cys40

Cys44 - Cys55

Cys56 - Cys61

© 2025 BenchChem. All rights reserved. 2/6

Tech Support


https://www.benchchem.com/product/b1151270?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6314878/
https://venomzone.expasy.org/1856
https://pmc.ncbi.nlm.nih.gov/articles/PMC2825353/
https://venomzone.expasy.org/1856
https://venomzone.expasy.org/1856
https://pmc.ncbi.nlm.nih.gov/articles/PMC2825353/
https://venomzone.expasy.org/1856
https://venomzone.expasy.org/1856
https://venomzone.expasy.org/1856
https://venomzone.expasy.org/1856
https://www.benchchem.com/product/b1151270?utm_src=pdf-body
https://venomzone.expasy.org/1856
https://pmc.ncbi.nlm.nih.gov/articles/PMC2825353/
https://www.benchchem.com/product/b1151270?utm_src=pdf-body
https://www.benchchem.com/product/b1151270?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1151270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This specific arrangement of disulfide bonds is critical for maintaining the structural integrity of
the three-finger motif, which in turn is essential for the toxin's biological activity.

AdTx1 Disulfide Bridge Connectivity.

Experimental Protocols

The characterization of AdTx1 has relied on a combination of established biochemical and
pharmacological techniques.

Peptide Sequencing

1. Edman Degradation: The N-terminal amino acid sequence of the purified peptide was
determined using automated Edman degradation chemistry. This iterative process involves the
cleavage and identification of the N-terminal amino acid residue.

2. Mass Spectrometry: To confirm the sequence and determine the molecular mass, mass
spectrometry was employed. The peptide was analyzed in both its native (oxidized) and
reduced forms. The mass difference between these two states confirmed the presence of four
disulfide bonds.[3] Further fragmentation analysis of the reduced and trypsin-digested peptide
allowed for the complete sequence to be elucidated.[3]
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Experimental workflow for AdTx1 characterization.

Pharmacological Characterization

1. Radioligand Binding Assays: The affinity and selectivity of AdTx1 for adrenoceptor subtypes
were determined using radioligand binding assays. These experiments typically involve
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competing the binding of a radiolabeled ligand (e.g., 3H-prazosin) with increasing
concentrations of AdTx1 in cell membranes expressing the receptor of interest.

2. Functional Assays: The functional effect of AdTx1 was assessed in isolated tissue
preparations, such as rabbit prostatic smooth muscle.[3] By measuring the contractile response
to an agonist (e.g., phenylephrine) in the presence and absence of AdTx1, its insurmountable
antagonistic properties were demonstrated.[3]

Mechanism of Action and Signaling Pathway

AdTx1 functions as a potent and selective antagonist of the alA-adrenoceptor. This receptor is
a GPCR that, upon activation by endogenous catecholamines like norepinephrine, couples to
Gqg/11 proteins. This coupling activates phospholipase C (PLC), leading to the hydrolysis of
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol
(DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of
intracellular calcium (Ca2+), which ultimately leads to smooth muscle contraction.

AdTx1 exerts its effect by binding to the alA-adrenoceptor and preventing the binding of
agonists, thereby inhibiting this signaling cascade. Its "insurmountable" antagonism suggests a
very slow dissociation from the receptor, resulting in a long-lasting blockade of receptor
function.[3]
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AdTx1 antagonism of the alA-adrenoceptor signaling pathway.

Conclusion
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AdTx1 is a remarkable peptide toxin with a unique pharmacological profile. Its high affinity and
selectivity for the alA-adrenoceptor, combined with its insurmountable antagonism, make it a
valuable research tool for studying the physiological and pathological roles of this receptor.
Furthermore, the detailed understanding of its sequence, structure, and mechanism of action
provides a solid foundation for the development of novel therapeutics, particularly for conditions
such as benign prostatic hyperplasia where alA-adrenoceptor blockade is a validated
therapeutic strategy. The information presented in this technical guide offers a comprehensive
resource for scientists and researchers working with or interested in the potential of AdTx1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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